(6-Chloroimidazo[1,2-B]pyridazin-3-YL)methanol
Overview
Description
(6-Chloroimidazo[1,2-B]pyridazin-3-YL)methanol is a heterocyclic compound with the molecular formula C7H6ClN3O and a molecular weight of 183.6 g/mol . It is characterized by the presence of a chloro-substituted imidazo-pyridazine ring system, which is a common structural motif in medicinal chemistry due to its potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloroimidazo[1,2-B]pyridazin-3-YL)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 6-chloroimidazo[1,2-b]pyridazine with formaldehyde in the presence of a base to yield the desired methanol derivative . The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
(6-Chloroimidazo[1,2-B]pyridazin-3-YL)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to a hydrogen atom, yielding the unsubstituted imidazo-pyridazine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products
Oxidation: Formation of 6-chloroimidazo[1,2-b]pyridazine-3-carboxylic acid.
Reduction: Formation of imidazo[1,2-b]pyridazine-3-methanol.
Substitution: Formation of 6-aminoimidazo[1,2-b]pyridazine-3-methanol or 6-thioimidazo[1,2-b]pyridazine-3-methanol.
Scientific Research Applications
(6-Chloroimidazo[1,2-B]pyridazin-3-YL)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (6-Chloroimidazo[1,2-B]pyridazin-3-YL)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and hydroxyl groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects . The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloroimidazo[1,2-b]pyridazine-3-carboxylic acid
- 6-Chloroimidazo[1,2-b]pyridazine-3-amine
- 6-Chloroimidazo[1,2-b]pyridazine-3-thiol
Uniqueness
(6-Chloroimidazo[1,2-B]pyridazin-3-YL)methanol is unique due to the presence of both a chloro and a hydroxyl group on the imidazo-pyridazine ring. This dual functionality allows for a broader range of chemical modifications and interactions with biological targets compared to its analogs .
Properties
IUPAC Name |
(6-chloroimidazo[1,2-b]pyridazin-3-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3O/c8-6-1-2-7-9-3-5(4-12)11(7)10-6/h1-3,12H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZFRNQCOHYEZFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN2C1=NC=C2CO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60722534 | |
Record name | (6-Chloroimidazo[1,2-b]pyridazin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60722534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
675580-49-1 | |
Record name | (6-Chloroimidazo[1,2-b]pyridazin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60722534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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